4-Amino-3-benzyloxybenzonitrile
Description
4-Amino-3-benzyloxybenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the para position and a benzyloxy group (-OCH₂C₆H₅) at the meta position relative to the nitrile (-CN) functional group.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-amino-3-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H12N2O/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2 |
InChI Key |
ZFKNIRSHXMOACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key molecular parameters of 4-Amino-3-benzyloxybenzonitrile and related compounds:
Key Observations:
- Electronic Effects : The benzyloxy group’s electron-donating nature via oxygen lone pairs may activate the nitrile group toward nucleophilic additions, whereas alkyl substituents (ethyl, methyl) exert weaker electronic effects .
- Molecular Weight : The benzyloxy derivative has a higher molecular weight (224.26 g/mol) than ethyl (146.19 g/mol) or methyl (132.16 g/mol) analogs, impacting its pharmacokinetic properties .
Reactivity and Functional Group Interactions
- Nitrile Reactivity : The nitrile group in all analogs is susceptible to hydrolysis, reduction, or cycloaddition reactions. The electron-rich benzyloxy group may stabilize intermediates in these reactions compared to alkyl-substituted analogs .
- Amino Group: The para-amino group in all compounds can participate in hydrogen bonding or serve as a site for derivatization (e.g., acylation, sulfonation).
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